tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 370864-66-7
VCID: VC0152976
InChI: InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
SMILES: CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.703

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate

CAS No.: 370864-66-7

Cat. No.: VC0152976

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.703

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate - 370864-66-7

Specification

CAS No. 370864-66-7
Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
IUPAC Name tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate
Standard InChI InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Standard InChI Key KEHHTVDRYIQNDI-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C

Introduction

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2C_{11}H_{15}ClN_2O_2 and a molecular weight of 242.7 g/mol. It is commonly used in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of biologically active molecules. The compound is identified by CAS number 370864-66-7 and has been studied for its structural properties, synthesis methods, and potential applications.

Synthesis and Preparation

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate can be synthesized through standard carbamate formation reactions. The process typically involves:

  • Starting Materials: A chlorinated methylpyridine derivative and tert-butyl chloroformate.

  • Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the acid formed during the process.

  • Steps:

    • The pyridine derivative is reacted with tert-butyl chloroformate.

    • The reaction mixture is stirred under controlled temperature conditions to ensure high yield.

  • Purification: The product is purified using techniques such as recrystallization or chromatography.

This synthetic route ensures the formation of a stable carbamate bond while retaining the functional groups on the pyridine ring.

Applications

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate has several applications in chemical and pharmaceutical research:

  • Intermediate in Drug Synthesis:

    • Used as a precursor for synthesizing bioactive molecules, particularly those targeting microbial or cancer cells .

    • Its carbamate group can be selectively cleaved under mild conditions to release the active amine.

  • Structural Studies:

    • The compound's well-defined structure makes it suitable for crystallographic studies, aiding in understanding molecular interactions.

  • Potential Biological Activity:

    • While specific pharmacological properties are not extensively documented, similar compounds have shown antimicrobial and anticancer activities .

Analytical Data

Analytical techniques used to confirm the structure and purity of tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamate include:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and carbon (13C^13C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of 242.7 g/mol through ion fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbamate (C=OC=O) through characteristic absorption bands.

  • Crystallography:

    • X-ray diffraction can be used to determine the three-dimensional arrangement of atoms in the molecule.

Safety and Handling

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate should be handled with care due to potential hazards associated with its chemical reactivity:

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